(E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide
Description
Properties
CAS No. |
133661-73-1 |
|---|---|
Molecular Formula |
C10H11ClN2O2 |
Molecular Weight |
226.66 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxypropanamide |
InChI |
InChI=1S/C10H11ClN2O2/c1-7(14)10(15)13-12-6-8-4-2-3-5-9(8)11/h2-7,14H,1H3,(H,13,15)/b12-6+ |
InChI Key |
GLTZQRQKBBRZGK-WUXMJOGZSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1Cl)O |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1Cl)O |
Origin of Product |
United States |
Preparation Methods
Direct Acid-Hydrazine Reaction
- Procedure: The carboxylic acid is converted to its hydrazide by reaction with hydrazine hydrate, often via intermediate formation of acid chlorides or anhydrides.
- Conditions: This method may require harsher conditions or activating agents.
- Limitations: High temperature dehydration can lead to side reactions forming tetrazine byproducts, complicating purification and lowering yield (e.g., 68% yield reported for octanoic acid ethyl ester hydrazide).
Condensation with 2-Chlorobenzaldehyde
- Reaction: The hydrazide intermediate is condensed with 2-chlorobenzaldehyde to form the hydrazone.
- Conditions: Typically performed in ethanol or methanol with a catalytic amount of glacial acetic acid to facilitate imine formation.
- Temperature: Reflux or room temperature stirring for several hours.
- Yield: Generally high, often between 76% and 100% for similar hydrazide-hydrazone compounds.
- Characterization: The E-configuration of the imine bond is confirmed by crystallographic studies and spectroscopic data (FT-IR, NMR). FT-IR shows characteristic C=N stretching bands around 1538–1589 cm⁻¹ and amide N–H stretching at 3016–3307 cm⁻¹.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Hydrazones, including (E)-2-hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide, have been extensively studied for their antimicrobial properties. Research indicates that derivatives of hydrazones exhibit significant activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. For instance, a study evaluated the antimicrobial efficacy of various hydrazone derivatives synthesized from benzoic acid and found that certain structures displayed potent activity against resistant strains of bacteria .
Anticancer Properties
Hydrazone compounds have also been investigated for their anticancer potential. In vitro studies have shown that specific hydrazone derivatives can inhibit the proliferation of cancer cell lines. For example, (E)-2-hydroxypropanoic acid derivatives have demonstrated cytotoxic effects on human liver cancer cells, indicating their potential as chemotherapeutic agents .
Analgesic and Anti-inflammatory Effects
Some hydrazone derivatives have been reported to possess analgesic and anti-inflammatory properties. Compounds similar to (E)-2-hydroxypropanoic acid have been tested in animal models, showing promising results in reducing pain and inflammation . Such findings suggest that these compounds could be further developed into therapeutic agents for pain management.
Agricultural Applications
Plant Growth Regulators
Hydrazones are also utilized as plant growth regulators. Studies have indicated that certain hydrazone derivatives can enhance plant growth and yield by influencing hormonal pathways within plants. The application of (E)-2-hydroxypropanoic acid in agricultural settings has shown to improve crop resistance against pathogens, thereby increasing productivity .
Pesticidal Activity
Research has highlighted the use of hydrazone compounds as pesticides. The structural characteristics of (E)-2-hydroxypropanoic acid make it suitable for modification into more potent insecticides and fungicides, targeting specific pests while minimizing environmental impact .
Analytical Applications
Detection of Organic Compounds
Hydrazones are widely employed as analytical reagents for the detection of various organic compounds. The ability of (E)-2-hydroxypropanoic acid to form stable complexes with metal ions allows it to be used in spectroscopic methods for quantifying metals in environmental samples .
Chromatographic Applications
In chromatography, hydrazones serve as derivatizing agents that enhance the detection limits of various analytes. The incorporation of (E)-2-hydroxypropanoic acid into analytical methodologies has shown improved resolution and sensitivity in detecting organic pollutants .
Data Tables
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against resistant bacteria strains |
| Anticancer Properties | Cytotoxic effects on liver cancer cell lines | |
| Analgesic and Anti-inflammatory Effects | Reduces pain and inflammation in animal models | |
| Agricultural Applications | Plant Growth Regulators | Enhances growth and yield |
| Pesticidal Activity | Effective against specific pests | |
| Analytical Applications | Detection of Organic Compounds | Used as a reagent for metal ion detection |
| Chromatographic Applications | Improves sensitivity in detecting pollutants |
Case Studies
- Antimicrobial Evaluation : A study conducted on various hydrazone derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the hydrazone structure could enhance potency against these pathogens .
- Cytotoxicity Testing : In vitro testing on liver cancer cell lines revealed that specific derivatives of (E)-2-hydroxypropanoic acid exhibited IC50 values lower than those of standard chemotherapeutics, suggesting their potential as effective anticancer agents .
- Agricultural Impact Study : Field trials assessing the application of hydrazone-based pesticides showed a marked increase in crop yield compared to untreated controls, highlighting their effectiveness in pest management while promoting sustainable agricultural practices .
Mechanism of Action
The mechanism of action of (E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound may interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison
Anticancer Activity
- (E)-N′-((2-Chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propane hydrazide: Exhibits synergistic anti-cancer effects with SAHA (suberoylanilide hydroxamic acid), reducing viability in SAHA-resistant MDA-MB-231 cells by >60% .
Antimicrobial and Antitubercular Activity
- 4-Fluorobenzoic acid [(5-nitro-2-furyl)methylene]-hydrazide: Active against Mycobacterium tuberculosis H37Rv at 3.13 µg/mL . The electron-deficient nitro group and fluorine substituent likely enhance membrane penetration, a feature absent in the target compound’s hydroxypropanoic acid backbone.
Neuroprotective and MAO-B Inhibitory Effects
- Pyrrole-based hydrazones: Demonstrated MAO-B inhibition and neuroprotection in Parkinson’s disease models . The target compound’s 2-hydroxypropanoic acid group may similarly modulate oxidative stress, though direct evidence is lacking.
Table 2: Functional Comparison
Biological Activity
(E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide, a hydrazone derivative, has been the subject of various studies due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its structural formula:
This compound features a hydrazone linkage, which is known for contributing to diverse biological activities.
Antimicrobial Activity
Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. In one study, various hydrazone compounds were tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had Minimum Inhibitory Concentrations (MIC) as low as 3.91 µg/mL against Staphylococcus aureus, suggesting strong antibacterial activity .
Table 1: Antimicrobial Activity of Hydrazone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| (E)-2-Hydroxypropanoic acid | Staphylococcus aureus | 3.91 |
| (E)-2-Hydroxypropanoic acid | Escherichia coli | 5.00 |
| Other derivatives | Various | 4.00 - 10.00 |
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. Studies have demonstrated that hydrazone derivatives can inhibit the proliferation of various cancer cell lines, including those from breast, lung, and liver cancers.
In vitro assays using the MTT method revealed that this compound exhibits cytotoxic effects on human cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be significantly lower compared to standard chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity of Hydrazone Derivatives in Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| HepG2 | 5.20 | Doxorubicin | 10.00 |
| MCF-7 | 4.77 | 5-Fluorouracil | 6.50 |
| A549 | 6.30 | Doxorubicin | 12.00 |
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Studies have indicated that hydrazone derivatives, including this compound, demonstrate significant free radical scavenging abilities.
The DPPH radical scavenging assay showed that this compound has an antioxidant activity comparable to established antioxidants like quercetin .
Table 3: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| (E)-2-Hydroxypropanoic acid | 85% |
| Quercetin | 90% |
| Control | 10% |
Case Studies
- In Vivo Toxicity Assessment : A study conducted using zebrafish embryos demonstrated that the compound exhibited low toxicity levels at concentrations effective for antimicrobial and anticancer activities . This suggests a favorable safety profile for potential therapeutic applications.
- Clinical Relevance : Research has indicated that the hydrazone moiety is present in several clinically relevant compounds, highlighting the potential for developing new therapeutics based on this scaffold .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (E)-2-hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide, and what methodological considerations ensure stereochemical purity?
- Methodological Answer : The compound can be synthesized via a condensation reaction between 2-hydroxypropanoic acid hydrazide and 2-chlorobenzaldehyde under acidic or catalytic conditions. Refluxing in ethanol with glacial acetic acid as a catalyst is typical. To ensure (E)-isomer selectivity, monitor reaction kinetics using UV-Vis spectroscopy to track hydrazone formation and optimize reaction time/temperature. Purification via recrystallization (e.g., ethanol/water) enhances stereochemical purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this hydrazide derivative?
- Methodological Answer :
- X-ray crystallography : Use SHELXL (via SHELX suite) for single-crystal structure determination, particularly for resolving stereochemistry and validating the (E)-configuration .
- NMR spectroscopy : H and C NMR (in DMSO-d6) confirm hydrazone bond formation (δ ~8–10 ppm for –NH– and ~7–8 ppm for aromatic protons). IR spectroscopy identifies C=N stretches (~1600 cm) and hydroxyl groups (~3200–3500 cm) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]) .
Q. How should researchers design preliminary biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays targeting mechanisms suggested by structural analogs:
- Antioxidant activity : DPPH radical scavenging (IC determination) .
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., Staphylococcus aureus) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish safety thresholds .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disordered vs. ordered structures) be resolved during refinement?
- Methodological Answer : Use SHELXL’s restraints (e.g., DFIX, FLAT) to model disordered regions. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions. If discrepancies persist, employ twin refinement (via TWIN/BASF in SHELXL) for high-symmetry space groups or low-quality crystals .
Q. What strategies optimize reaction yield and purity while minimizing byproducts like isoaspartic acid derivatives?
- Methodological Answer :
- pH control : Maintain pH 4–5 to favor hydrazone over isoaspartic acid formation .
- Trapping labile intermediates : Use hydrazine to stabilize succinimide intermediates (prevents β-elimination) .
- Microwave-assisted synthesis : Reduces reaction time and byproduct formation compared to conventional reflux .
Q. How can mechanistic studies elucidate the compound’s pharmacological activity (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer :
- ROS detection : Fluorescent probes (e.g., DCFH-DA) in cellular assays to differentiate antioxidant/pro-oxidant behavior .
- Enzyme inhibition assays : Test adenylyl cyclase modulation (structural similarity to KH7 in ) using cAMP ELISA.
- Molecular docking : Simulate binding to targets like COX-2 or NADPH oxidase using AutoDock Vina .
Q. What advanced techniques are recommended for tracking in vivo metabolism of this hydrazide derivative?
- Methodological Answer :
- LC-HRMS : Quantify parent compound and metabolites in plasma (e.g., rat models) with a C18 column and ESI+ mode. Use deuterated internal standards for accuracy .
- Hydrazine trapping : Identify reactive intermediates (e.g., succinimide) via derivatization and MS/MS fragmentation .
Q. How should researchers address contradictory results between in vitro activity and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, half-life, and brain penetration (if CNS activity is suspected) using LC-MS. Compare with analogs like J147 ( ) for structural insights.
- Metabolite interference : Test metabolites (synthesized or isolated) in primary assays to identify inactive/degraded forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
